molecular formula C8H14ClN B13468377 2-Ethynylazepane hydrochloride

2-Ethynylazepane hydrochloride

Cat. No.: B13468377
M. Wt: 159.65 g/mol
InChI Key: SDKOCXOUEAENES-UHFFFAOYSA-N
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Description

2-Ethynylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylazepane hydrochloride typically involves the reaction of azepane with an ethynylating agent under controlled conditions. One common method involves the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the azepane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethynylation process. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated azepane derivatives.

    Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of saturated azepane derivatives.

    Substitution: Formation of N-substituted azepane derivatives.

Scientific Research Applications

2-Ethynylazepane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethynylazepane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azepane ring structure allows for potential interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    Azepane: The parent compound without the ethynyl group.

    2-Ethynylpiperidine: A six-membered ring analog with similar structural features.

    2-Ethynylpyrrolidine: A five-membered ring analog with an ethynyl group.

Uniqueness: 2-Ethynylazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-ethynylazepane;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-8-6-4-3-5-7-9-8;/h1,8-9H,3-7H2;1H

InChI Key

SDKOCXOUEAENES-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCCCN1.Cl

Origin of Product

United States

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